1-amino-1H-pyrrole-2,4-dicarbonitrile
Description
1-Amino-1H-pyrrole-2,4-dicarbonitrile is a polyfunctionalized pyrrole derivative characterized by an amino group at position 1 and two cyano groups at positions 2 and 2. Pyrroles are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and ability to participate in diverse chemical transformations .
Properties
Molecular Formula |
C6H4N4 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-aminopyrrole-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N4/c7-2-5-1-6(3-8)10(9)4-5/h1,4H,9H2 |
InChI Key |
HCTDXVSHBDGJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1C#N)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
- Structure: Chloro substituent at position 5, amino at position 2, and cyano groups at positions 3 and 4 .
- Synthesis: Produced via reaction of tetracyanoethylene (TCNE) with HCl gas in the presence of Sn and AcOH, yielding 74% .
- Reactivity: Fails to form tricyclic products with tetrachlorothiadiazine under various conditions, unlike its bromo analog (2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile), which reacts cleanly . This highlights steric or electronic hindrance from the chloro group.
- Physical Properties : Melting point >300°C, high thermal stability .
Pyrrole-2,4-dicarbonitrile
- Structure: Lacks the amino group but retains cyano groups at positions 2 and 4 .
- Synthesis : Prepared in one step using chlorosulfonyl isocyanate .
- Applications: Primarily a precursor for further functionalization (e.g., reduction to dialdehydes). The absence of the amino group reduces nucleophilicity compared to 1-amino-1H-pyrrole-2,4-dicarbonitrile.
3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives
- Structure: Biphenyl backbone with methyl and amino substituents .
- Bioactivity: Exhibits antimicrobial effects against Gram-positive and Gram-negative bacteria .
Cyclohexane-1,4-dicarbonitrile
- Structure: Saturated cyclohexane ring with two cyano groups .
- Applications: Used in polymer synthesis (e.g., polyamide fibers) and as a solvent . The aromaticity of this compound likely confers distinct electronic properties, making it more suitable for pharmaceutical or optoelectronic applications.
Comparative Data Table
Key Findings and Insights
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CN) increase thermal stability but may hinder cyclization reactions (e.g., chloro vs. bromo analogs) . Amino groups enhance nucleophilicity, enabling participation in hydrogen bonding and directing further functionalization .
- Synthetic Challenges: The amino group in this compound may require protective strategies during synthesis to avoid side reactions .
- Application Potential: Amino-dicarbonitrile pyrroles are promising for pharmaceuticals (e.g., antimicrobials) and optoelectronics due to π-conjugation and hydrogen-bonding capabilities .
Preparation Methods
Table 2: Optimized Conditions from Patent US7399870B2
| Parameter | Value/Description |
|---|---|
| Reagents | CSI, DMF, Triethylamine |
| Solvent | Toluene or Acetonitrile |
| Temperature | ≤0°C |
| Molar Ratio (CSI:pyrrole) | 1:1 |
| Yield Improvement | 31–41% → 65–76% after optimization |
Multi-Step Hybrid Approach
Combining methodologies from both sources may enhance efficiency:
-
Amination at Position 1 : Start with pyrrole-2,4-dicarbonitrile and introduce the amino group via Hofmann or Curtius rearrangement, though this requires high-temperature conditions that may degrade nitriles.
-
Directed Cyanation : Use directing groups (e.g., boronic esters) to sequentially install cyano groups at positions 2 and 4 via palladium-catalyzed reactions, followed by amino group introduction.
Mechanistic Challenges:
-
Regioselectivity : Ensuring cyano groups occupy positions 2 and 4 without side reactions demands steric or electronic directing groups.
-
Amino Group Stability : The amino group’s nucleophilicity may interfere with cyanation steps, necessitating protective strategies (e.g., Boc protection).
Q & A
Q. Basic Characterization :
- IR Spectroscopy : CN stretching vibrations (2296–2230 cm⁻¹) and NH₂/NH bands (3237–3031 cm⁻¹) are diagnostic .
- NMR : Distinct signals include aromatic protons (δ 6.09–7.59 ppm), NH₂ groups (δ 9.67 ppm), and cyano carbons (δ 115–120 ppm in NMR) .
Advanced Analysis :
Two-dimensional NMR (e.g., - HSQC) resolves overlapping signals in complex derivatives. For example, compound 4c in shows specific shifts for CH₃ (δ 2.54 ppm) and OCH₃ (δ 3.80 ppm) groups, aiding structural assignment .
What methods are used to determine the crystal structure of this compound?
Basic Crystallography :
X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For instance, monoclinic space groups (e.g., ) and cell parameters (e.g., , ) are reported for related pyrrole derivatives .
Q. Methodological Solutions :
- Catalyst Optimization : Piperidine or acetic acid enhances nucleophilic substitution in nitrile reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in the synthesis of compound 9 ().
- Purification : Recrystallization from ethanol-DMF mixtures reduces impurities, increasing purity to >95% .
What biological activities have been observed in structurally similar pyrrole derivatives?
In Vitro Screening :
Pyrrole analogs exhibit antidiabetic, antitumor, and antimycobacterial activities. For example, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives show inhibitory effects on cancer cell lines via kinase modulation .
Q. Advanced Assays :
- Antiviral Testing : Plaque reduction assays against RNA viruses.
- Antitumor Profiling : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values correlated to substituent electronegativity .
How should researchers analyze conflicting spectroscopic data from different synthesis batches?
Q. Troubleshooting Framework :
Replicate Experiments : Confirm reproducibility of IR/NMR peaks (e.g., CN absorption at 2296 cm⁻¹ vs. 2230 cm⁻¹) .
Impurity Identification : Use HPLC-MS to detect side products (e.g., unreacted benzyl cyanide in ).
Computational Validation : Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .
What computational tools support the design of novel pyrrole dicarbonitrile derivatives?
Q. Advanced Modeling :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group substitutions.
- Molecular Docking : Simulate interactions with biological targets (e.g., progesterone receptors, as in ) using AutoDock Vina .
How can researchers validate the purity of synthesized compounds?
Q. Comprehensive Workflow :
Chromatography : HPLC with UV detection (λ = 254 nm) for quantification.
Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., 63.46% C, 5.38% H for compound 4c ) .
Melting Point Consistency : Compare observed values (e.g., 212–214°C) with literature data to detect polymorphs .
What are the challenges in scaling up pyrrole dicarbonitrile synthesis for preclinical studies?
Q. Process Chemistry Considerations :
- Solvent Scalability : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst Recovery : Immobilize piperidine on silica gel for reuse, minimizing waste .
How do steric and electronic effects influence the reactivity of this compound?
Q. Structure-Activity Insights :
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in ) hinder cyclization, requiring prolonged reflux.
- Electronic Effects : Electron-withdrawing groups (e.g., CN) enhance electrophilicity at the pyrrole ring, facilitating nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
